molecular formula C7H13Br B2610667 2-(2-Bromoethyl)-1,1-dimethylcyclopropane CAS No. 2241140-40-7

2-(2-Bromoethyl)-1,1-dimethylcyclopropane

Cat. No.: B2610667
CAS No.: 2241140-40-7
M. Wt: 177.085
InChI Key: LXAZXHGXMGGAAA-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-1,1-dimethylcyclopropane (CID 138039653) is an organobromine compound with the molecular formula C7H13Br . It serves as a valuable synthetic intermediate in organic chemistry and materials science research. The compound features a cyclopropane ring, known for its angle strain and unique reactivity, which is substituted with two methyl groups and a 2-bromoethyl side chain . The bromine atom on the ethyl chain makes the molecule highly useful for further chemical transformations, particularly in cross-coupling reactions and as a versatile alkylating agent. Researchers employ this and similar strained ring systems as key building blocks in the synthesis of more complex molecular architectures, including active ingredients and functional materials . This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling. This compound requires storage in a sealed container under dry conditions, typically at 2-8°C .

Properties

IUPAC Name

2-(2-bromoethyl)-1,1-dimethylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-7(2)5-6(7)3-4-8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAZXHGXMGGAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1CCBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-1,1-dimethylcyclopropane typically involves the reaction of 1,1-dimethylcyclopropane with a bromoethylating agent. One common method is the reaction of 1,1-dimethylcyclopropane with 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the bromoethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-1,1-dimethylcyclopropane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted cyclopropanes.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or ketones.

Scientific Research Applications

Organic Synthesis

2-(2-Bromoethyl)-1,1-dimethylcyclopropane serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in:

  • Alkylation Reactions : The bromoethyl group can act as a leaving group, enabling the formation of new carbon-carbon bonds. This property is particularly useful for synthesizing more complex organic molecules.
  • Cyclopropanation Reactions : As a cyclopropane derivative, it can be involved in cyclopropanation reactions that are critical for constructing cyclic compounds with potential pharmaceutical applications.

Medicinal Chemistry

The compound is of interest in the development of new pharmaceuticals due to its potential biological activities. Research indicates that cyclopropane derivatives can exhibit:

  • Antimicrobial Properties : Studies have shown that certain cyclopropane compounds possess antibacterial and antifungal activities, making them candidates for developing new antibiotics or antifungal agents.
  • Anticancer Activity : Some derivatives of cyclopropanes have been investigated for their ability to inhibit cancer cell proliferation, suggesting that this compound could be explored for similar applications.

Agrochemical Applications

Cyclopropane derivatives are also being researched for their potential use in agrochemicals. Their unique structural features may contribute to the development of:

  • Insecticides and Herbicides : The high reactivity of the compound can be exploited to create effective pest control agents that target specific biological pathways in pests while minimizing environmental impact.

Case Study 1: Synthesis of Cyclopropane Derivatives

A study published in the European Journal of Organic Chemistry demonstrated the synthesis of various cyclopropane derivatives using this compound as a key intermediate. The researchers highlighted its utility in generating complex molecular architectures through selective alkylation reactions .

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-1,1-dimethylcyclopropane involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromoethyl group acts as a reactive site for substitution or elimination reactions. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

2-Bromo-1,1-dimethylcyclopropane (CAS 3815-09-6)

  • Molecular Formula : C₅H₉Br (149.03 g/mol).
  • Substituents : Bromine atom directly attached to the cyclopropane ring at the 2-position, with 1,1-dimethyl groups.
  • Key Differences :
    • The absence of an ethyl spacer between the bromine and the cyclopropane ring reduces steric bulk compared to the target compound.
    • Reactivity: Direct bromine substitution may favor faster ring-opening reactions under acidic or nucleophilic conditions compared to the bromoethyl derivative .

1-Bromo-2,2-dimethylpropane (Neopentyl Bromide, CAS 630-17-1)

  • Molecular Formula : C₅H₁₁Br (151.05 g/mol).
  • Substituents : Branched alkane with a bromine atom on a neopentyl (2,2-dimethylpropyl) backbone.
  • Key Differences :
    • Structure : The absence of a cyclopropane ring eliminates ring strain, reducing reactivity in ring-opening reactions.
    • Steric Effects : The bulky neopentyl group hinders SN2 mechanisms, whereas the bromoethyl group in the target compound allows more accessible substitution pathways .

2-Bromo-1,1-dichlorocyclopropane (CAS 40745-72-0)

  • Molecular Formula : C₃H₃BrCl₂ (198.32 g/mol).
  • Substituents : Bromine and two chlorine atoms on the cyclopropane ring.
  • Key Differences :
    • Electronic Effects : Electron-withdrawing chlorine atoms increase electrophilicity at the cyclopropane ring, contrasting with the electron-donating methyl groups in the target compound.
    • Reactivity : The dichloro-bromo substitution pattern may favor electrophilic additions, while the bromoethyl group in the target compound is more prone to elimination (e.g., forming alkenes) .

Ethylcyclopropane and 1,1-Dimethylcyclopropane

  • Ethylcyclopropane : A simple cyclopropane derivative with an ethyl group (C₂H₅) substituent.
  • 1,1-Dimethylcyclopropane : Features two methyl groups at the 1-position.
  • Key Differences :
    • Stability : Ethyl and methyl groups stabilize the cyclopropane ring via hyperconjugation, but the bromoethyl group in the target compound introduces polarizability and reactivity at the C-Br bond.
    • Synthetic Utility : The bromoethyl group enables functionalization (e.g., Grignard reactions), whereas ethyl/methyl derivatives are less reactive .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Reactivity Notes
2-(2-Bromoethyl)-1,1-dimethylcyclopropane C₇H₁₁Br 175.07 1,1-dimethyl, 2-(2-bromoethyl) Not reported High reactivity in substitution/elimination
2-Bromo-1,1-dimethylcyclopropane C₅H₉Br 149.03 1,1-dimethyl, 2-bromo ~120–130 (est.) Faster ring-opening reactions
1-Bromo-2,2-dimethylpropane C₅H₁₁Br 151.05 Neopentyl bromide ~120–125 Steric hindrance limits SN2
2-Bromo-1,1-dichlorocyclopropane C₃H₃BrCl₂ 198.32 1,1-dichloro, 2-bromo Not reported Electrophilic ring activation

Biological Activity

2-(2-Bromoethyl)-1,1-dimethylcyclopropane is a halogenated cyclopropane derivative that has garnered attention in chemical biology due to its potential biological activities. This compound's unique structure, featuring a bromoethyl substituent and a dimethylcyclopropane core, may influence its reactivity and interaction with biological systems.

Antimicrobial Properties

Research into similar compounds suggests that cyclopropanes can exhibit significant antimicrobial activity. For instance, sesquiterpenoids containing a gem-dimethylcyclopropane unit have been documented for their anti-viral and anti-microbial properties. These findings indicate that this compound may possess similar biological activities due to its structural characteristics .

Cytotoxic Effects

Cyclopropane derivatives have also been studied for their cytotoxic effects against various cancer cell lines. The presence of halogen atoms, such as bromine in this compound, can enhance cytotoxicity by increasing the electrophilicity of the molecule, potentially leading to DNA damage or apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects may involve:

  • Electrophilic Attack : The bromoethyl group can act as an electrophile, allowing the compound to interact with nucleophilic sites in biomolecules.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have shown the ability to induce oxidative stress, leading to cellular damage and apoptosis .

Study 1: Antimicrobial Activity

A study focusing on the antimicrobial properties of structurally related cyclopropanes found that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Cytotoxicity Assessment

In vitro assessments of various cyclopropane derivatives indicated that those with halogen substituents demonstrated increased cytotoxicity against human cancer cell lines. This suggests that this compound could be further explored for its potential as an anti-cancer agent .

Study 3: Mechanistic Insights

Research into the mechanistic pathways of cyclopropanes revealed that these compounds could induce apoptosis through ROS generation and DNA damage. This aligns with findings on other halogenated compounds where increased electrophilicity correlates with enhanced biological activity .

Summary of Biological Activities

CompoundActivity TypeReference
This compoundAntimicrobial
Cyclopropane DerivativesCytotoxicity
Halogenated CyclopropanesApoptosis Induction

Comparative Analysis of Cyclopropanes

CompoundStructure TypeKey Activity
This compoundHalogenated CyclopropanePotential Antimicrobial and Cytotoxic Effects
SesquiterpenoidsNatural ProductsAnti-viral, Anti-microbial
Other CyclopropanesVaried SubstituentsCytotoxicity

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-Bromoethyl)-1,1-dimethylcyclopropane in laboratory settings?

The compound can be synthesized via bromination of 1,1-dimethylcyclopropane derivatives using bromine (Br₂) in a non-polar solvent like carbon tetrachloride (CCl₄) under free-radical conditions. This method avoids ring-opening side reactions due to the radical mechanism, which selectively targets the cyclopropane ring . Alternative routes may involve nucleophilic substitution of pre-functionalized cyclopropane precursors, such as replacing a hydroxyl or amine group with bromine using HBr or PBr₃ .

Q. What spectroscopic methods are most effective for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. ¹H NMR identifies protons on the cyclopropane ring (δ 0.5–1.5 ppm) and the bromoethyl chain (δ 1.8–3.0 ppm). ¹³C NMR resolves quaternary carbons and bromine-induced deshielding. Mass spectrometry (MS) confirms the molecular ion peak (m/z ≈ 178–180 for C₇H₁₁Br) and fragmentation patterns, such as loss of Br (Δm/z = 80) . Gas chromatography coupled with mass spectrometry (GC-MS) is recommended for purity analysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize ring-opening side reactions during synthesis?

Cyclopropane ring stability is sensitive to reaction conditions. Key optimizations include:

  • Temperature control : Maintain temperatures below 80°C to prevent thermal ring-opening .
  • Solvent selection : Use non-polar solvents (e.g., CCl₄) to stabilize the cyclopropane ring’s strained geometry .
  • Catalysts : Radical initiators like AIBN (azobisisobutyronitrile) enhance bromination efficiency without destabilizing the ring .
  • Kinetic monitoring : Use in-situ FTIR or Raman spectroscopy to detect early signs of degradation (e.g., alkene formation via ring-opening) .

Q. How should researchers address discrepancies in reported thermodynamic stability data for cyclopropane derivatives?

Contradictions in thermodynamic data (e.g., enthalpy of formation, ΔfH°) arise from variations in experimental methods (e.g., calorimetry vs. computational models). To resolve discrepancies:

  • Cross-validate data : Compare results from combustion calorimetry, gas-phase electron diffraction, and high-level DFT calculations (e.g., B3LYP/6-311++G**) .
  • Assess isomerization pathways : Evaluate competing stability of 1,1-dimethyl vs. 1,2-dimethylcyclopropane isomers using dynamic NMR or computational transition-state analysis .

Q. What mechanistic insights support the nucleophilic substitution pathways in derivatives of this compound?

The bromoethyl group undergoes SN2 substitution due to its primary alkyl halide configuration. However, steric hindrance from the adjacent 1,1-dimethylcyclopropane ring may favor SN1 mechanisms in polar solvents. Key evidence includes:

  • Kinetic isotope effects : Deuterium labeling studies to distinguish between SN1 (kH/kD ≈ 1) and SN2 (kH/kD > 1) pathways.
  • Stereochemical inversion : Chiral center analysis via polarimetry or chiral GC to confirm retention (SN1) or inversion (SN2) .
  • Solvent effects : Increased reaction rates in polar aprotic solvents (e.g., DMSO) support SN2 dominance .

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